4-(2-Fluorophenoxy)phenol
Overview
Description
4-(2-Fluorophenoxy)phenol is an organic compound with the molecular formula C12H9FO2. It is a white to off-white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. This compound is known for its versatility and is used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenoxy)phenol typically involves the reaction of 2-fluorophenol with phenol in the presence of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF). The reaction proceeds through the formation of a phenoxide intermediate, which then undergoes an electrophilic substitution reaction with 2-fluorophenol to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted phenols with different functional groups.
Scientific Research Applications
4-(2-Fluorophenoxy)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, and in materials science for the synthesis of high-performance polymers
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenoxy)phenol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.
Metabolic Pathways: The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
4-(4-Fluorophenoxy)phenol: Similar in structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
3-(2-Chloro-4-(trifluoromethyl)phenoxy)phenol: An intermediate in the synthesis of pharmaceuticals with distinct functional groups that impart unique properties
Uniqueness: 4-(2-Fluorophenoxy)phenol is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. This makes it a valuable compound in various applications, from pharmaceuticals to materials science .
Properties
IUPAC Name |
4-(2-fluorophenoxy)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVGTPXAULRILB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312455 | |
Record name | 4-(2-Fluorophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-21-2 | |
Record name | 4-(2-Fluorophenoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Fluorophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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